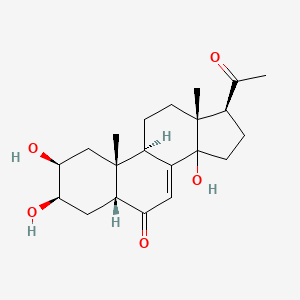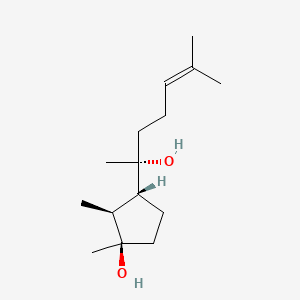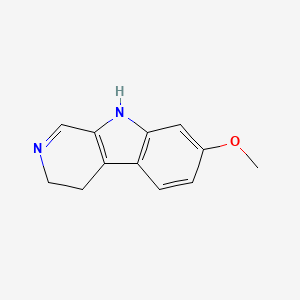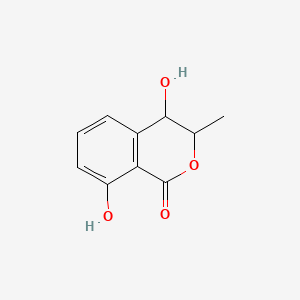
Holmium
説明
Holmium is a chemical element with the symbol Ho and atomic number 67 . It is a rare-earth element and the eleventh member of the lanthanide series . It is a relatively soft, silvery, fairly corrosion-resistant, and malleable metal . It is too reactive to be found in native form, as pure holmium slowly forms a yellowish oxide coating when exposed to air .
Synthesis Analysis
Holmium-doped Superparamagnetic Iron Oxide Nanoparticles (SPIONs) can be synthesized by the co-precipitation route, with controlled size, shape, and magnetic properties . The co-precipitation technique is simple and efficient for the synthesis of superparamagnetic, Ho-doped SPIONs for hyperthermia application .Molecular Structure Analysis
Holmium consists of dinuclear {HoIII[MIII(CN)6]} molecules crystallizing together with water of crystallization in the orthorhombic Cmcm space group .Chemical Reactions Analysis
Holmium reacts readily in dilute sulphuric acid, forming Ho (III) ions and hydrogen gas . It also reacts slowly with O2 at room temperature, and burns readily, forming holmium (III) oxide, Ho2O3 . Holmium reacts with all the halogens, forming the corresponding holmium (III) halides . It also reacts slowly with cold water, forming holmium hydroxide, Ho(OH)3, and hydrogen gas (H2) .Physical And Chemical Properties Analysis
Holmium has a melting point of 1472°C, a boiling point of 2700°C, and a density of 8.80 g/cm³ . It is solid at 20°C and has an electron configuration of [Xe] 4f11 6s2 . It is stable in dry air at room temperature .科学的研究の応用
Magnetic Field Creation
Holmium has the highest magnetic strength among elements and is used to create artificial magnetic fields .
Nuclear Reactor Regulation
Holmium is used as a burnable poison to regulate nuclear reactors. It acts as a neutron absorber in the control rods of nuclear reactors .
Spectrophotometer Calibration
Holmium is used in filters for calibrating the wavelength settings of UV spectrophotometers .
Magnetic Flux Concentration
Holmium is used as a magnetic flux concentrator for creating strong magnetic fields .
Medical Lasers
Specialized lasers that use Holmium are employed for treating eye disorders, kidney stones, and cancer .
Glass and Cubic Zirconia Coloring
Holmium is used to provide yellow/red coloring for glass or cubic zirconia .
Nanotechnology
Holmium atoms have been incorporated into iron oxide nanoparticles to create materials with multiple interesting effects, such as large magnetic moments and luminescence .
Optical Thermometry
Holmium (III) molecular nanomagnets are used for optical thermometry, exploring the luminescence re-absorption effect .
作用機序
Target of Action
Holmium, a rare earth element, has been found to interact with various targets in the human body. Its primary targets include urinary calculi in urologic disorders and liver tumors in radioembolization treatments . Holmium’s role in these contexts is primarily therapeutic, aiding in the treatment of these conditions.
Mode of Action
In urologic disorders, holmium is used in the form of a laser for stone management. The holmium laser is a versatile multi-purpose instrument used in the endoscopic treatment of a wide variety of urologic disorders, particularly urinary calculi . The photo-thermal mechanism of action of the holmium laser has several clinical implications, most of which favor the holmium laser over other intracorporeal lithotrites .
In radioembolization treatments, holmium-166 (166Ho), a therapeutic isotope, is used due to its imaging possibilities. Being a beta and gamma emitter, 166Ho can be imaged using single-photon emission computed tomography and magnetic resonance imaging .
Biochemical Pathways
Holmium oxide nanoparticles (HNPs) have been found to promote angiogenesis, a crucial process for bone tissue repair. HNPs interact with the membrane protein EphrinB2 in human umbilical vein endothelial cells (HUVECs). Phosphorylated EphrinB2 can bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 . This interaction promotes cell migration, leading to angiogenesis.
Pharmacokinetics
The pharmacokinetics of holmium, particularly when complexed with a bone-seeking agent DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid), have been studied. Patients received varying doses of holmium-166 (166Ho) complexed with DOTMP . The ADME properties of this compound and their impact on bioavailability are yet to be fully understood.
Result of Action
The action of holmium results in various molecular and cellular effects. In the context of urologic disorders, the holmium laser leads to effective stone comminution and increased stone-free rates . In the context of bone tissue repair, HNPs promote early vessel formation, especially that of H-type vessels in vivo, thereby accelerating bone tissue repair .
Action Environment
Environmental factors can influence the action of holmium. For instance, the presence of other rare earth elements in laterite clays and minerals can affect the availability and action of holmium . Furthermore, anthropogenic activities, such as agricultural production and urbanization, can alter hydrological processes and nutrient cycles, potentially influencing the environmental behavior of holmium .
Safety and Hazards
Holmium poses no environmental threat to plants and animals . It is considered one of the least abundant elements present in the human body and has a low acute toxic rating . When handling holmium, it is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
The Lumenis Pulse 120H Holmium Laser System with MOSES Technology is a groundbreaking, patent-protected pulse delivery technology that improves energy transmission, resulting in more efficient lithotripsy treatments compared to regular holmium pulse . In terms of future directions for laser lithotripsy in biliary disease, there have been numerous studies trialling a novel laser system, the FREDDY (frequency-doubled double-pulse neodymium: YAG) laser as part of ERCP .
特性
IUPAC Name |
holmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZYNXUDTRRSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ho] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064699 | |
| Record name | Holmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metal; Crystals; Yellow-green salts; [Merck Index] Soft and malleable, bright-silver metal; oxidizes in moist air and elevated temperature; [Reference #1] | |
| Record name | Holmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7440-60-0, 13598-41-9 | |
| Record name | Holmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Holmium hydride (HoH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Holmium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holmium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Holmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOLMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1XX32SQN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the key spectroscopic characteristics of holmium?
A1: Holmium exhibits characteristic absorption spectra due to its 4f electron transitions. These transitions are significantly enhanced in the presence of complexing agents like fleroxacin and cetylpyridinium chloride. This enhancement allows for more sensitive detection and quantification of holmium using spectrophotometry. []
Q2: What makes holmium particularly suitable for neutron activation studies?
A2: Holmium's monoisotopic nature ({sup 165}Ho) makes it ideal for neutron activation studies. When bombarded with neutrons, {sup 165}Ho transforms into {sup 166}Ho, which undergoes beta decay to yield stable {sup 166}Er. This process allows researchers to study the stability and decomposition pathways of holmium-containing compounds, like holmium metallofullerenes. []
Q3: What are the advantages of holmium-doped fiber lasers?
A3: Holmium-doped fiber lasers offer several advantages over other types of lasers:
- High Efficiency: They have the potential for high efficiency, making them suitable for high-power applications. []
- Long Wavelength Emission: Their emission in the infrared region (around 2 μm) is particularly useful for medical applications due to its strong absorption in water and biological tissues. [, ]
- Compact Design: Fiber lasers, in general, can be very compact, making them suitable for integration into medical devices. []
Q4: What challenges arise when developing high-power holmium-doped fiber lasers?
A4: Scaling up the power of holmium-doped fiber lasers presents a few challenges:
- Nonlinear Effects: High power levels can lead to nonlinear optical effects that degrade the laser beam quality. []
- Pump Coupling: Efficiently coupling pump power from high-power, low-brightness sources into the fiber is crucial. []
- Lasing Efficiency: Maintaining high lasing efficiency at high power levels is essential. []
Q5: How are these challenges addressed in the development of holmium-doped fiber lasers?
A5: Researchers have developed strategies to overcome the challenges:
- Air-Clad Fibers: Using air-clad fibers with a high numerical aperture allows for efficient coupling of pump light from low-brightness sources. []
- Low Dopant Concentration: Using fibers with low holmium dopant concentrations helps prevent clustering of holmium ions, which can reduce efficiency. []
- Small Cladding to Core Ratio: Employing fibers with a small cladding-to-core area ratio compensates for the lower pump absorption in low-dopant-concentration fibers. []
Q6: How is holmium laser energy used in the treatment of urinary calculi?
A6: Holmium lasers are highly effective in the fragmentation of urinary calculi, regardless of their size, location, or composition. The laser energy is delivered through flexible ureteroscopes, allowing for precise targeting and minimal tissue damage. This technique has proven successful in treating ureteral, renal, and bladder stones, even in complex clinical presentations. []
Q7: What are the advantages of holmium laser lithotripsy over other lithotripsy methods?
A7: Holmium laser lithotripsy offers several advantages:
- Effective Fragmentation: It effectively fragments all types of urinary stones into small pieces. [, ]
- Minimal Retropulsion: The laser energy creates minimal stone retropulsion, reducing the risk of complications. [, ]
- Versatility: It can be used to treat stones in various locations within the urinary tract. [, ]
- Safety: When performed by experienced surgeons, holmium laser lithotripsy has a low complication rate. [, ]
Q8: What precautions are necessary when using holmium lasers for medical procedures?
A8: While generally safe, holmium laser procedures require careful consideration:
- Patient Selection: Not all patients with urinary stones are suitable candidates for holmium laser lithotripsy. []
- Surgical Expertise: The procedure should be performed by experienced surgeons to minimize the risk of complications. []
- Preoperative Evaluation: A thorough preoperative evaluation, including imaging studies, is crucial to assess stone characteristics and anatomical factors. []
- Postoperative Care: Appropriate postoperative care, including pain management and monitoring for complications, is essential. []
Q9: What are the current areas of research regarding the medical applications of holmium lasers?
A9: Ongoing research focuses on expanding the applications of holmium lasers in medicine:
- Treatment of Benign Prostatic Hyperplasia: Holmium laser enucleation of the prostate is being investigated as an alternative to traditional transurethral resection of the prostate (TURP). []
- Treatment of Bladder Cancer: Holmium laser resection is being explored as a minimally invasive treatment for bladder cancer. [, ]
- Treatment of Urethral Strictures: Holmium lasers are being used to treat urethral strictures with promising results. []
Q10: What are the potential future directions for research on holmium and its applications?
A10: Future research directions include:
- Development of more powerful and efficient holmium-doped fiber lasers. []
- Exploration of new medical applications for holmium lasers, particularly in minimally invasive surgery. []
- Development of new holmium-based materials with tailored properties for specific applications. []
- Investigation of the environmental impact and degradation pathways of holmium-containing compounds. []
- Development of sustainable practices for the production, use, and disposal of holmium-based materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



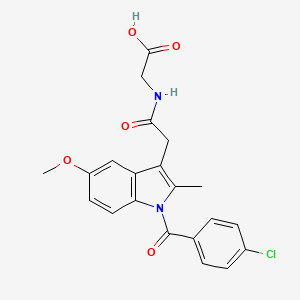
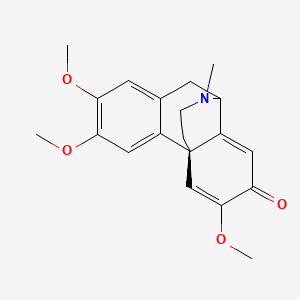


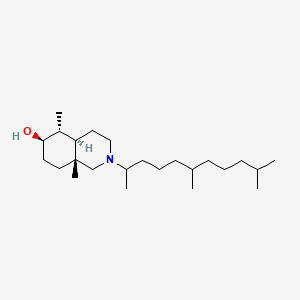
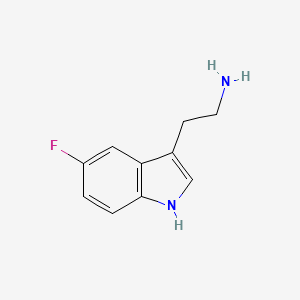

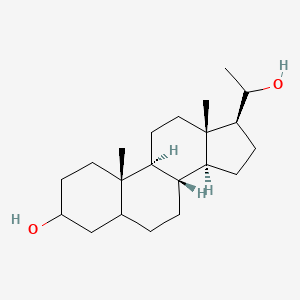
![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)
